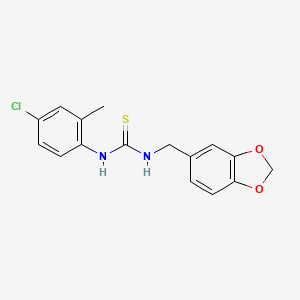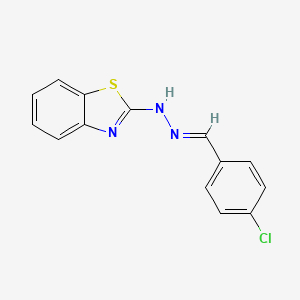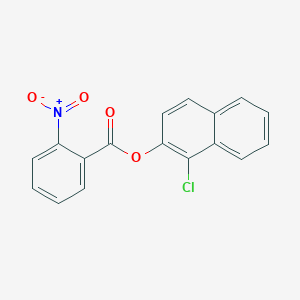![molecular formula C18H15ClN4S B5723898 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from easily obtainable substrates. For instance, a study outlined a methodology for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the importance of choosing appropriate starting materials and reaction conditions for achieving high yields of target compounds (Dorokhov, Komkov, & Ugrak, 1993).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including variations like the compound , often features a planar fused-ring system. This geometric arrangement is crucial for the compound's interaction with biological targets and its physical properties. The study by Low et al. (2004) on a related compound highlights the importance of N-H...O hydrogen bonds in forming dimers and chains, which can influence the compound's solubility and stability (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives can lead to a variety of pharmacologically active compounds. For example, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, indicating the reactive versatility of the core pyrazolo[3,4-d]pyrimidine structure (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of protein targets. For instance, similar compounds have been found to inhibit CDK2, a key component in intracellular signaling pathways regulating growth and survival .
Mode of Action
This could result in changes to cellular processes controlled by the target protein .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to predict the exact biochemical pathways it affects. If we consider cdk2 as a potential target, the compound could influence cell cycle progression and apoptosis .
Pharmacokinetics
The lipophilicity of similar compounds suggests that they can easily diffuse into cells . This property could impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it acts as a CDK2 inhibitor, it could potentially inhibit tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s lipophilicity could affect its distribution within different cellular environments .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWBSHCBWPOWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)


![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)



![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)